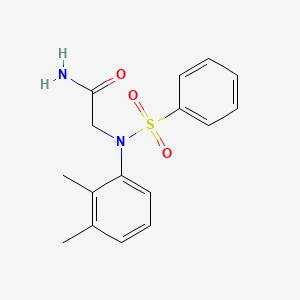![molecular formula C16H17NO2S2 B5884123 N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide CAS No. 6130-66-1](/img/structure/B5884123.png)
N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide, commonly known as MPTP, is a synthetic compound that has been extensively studied in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which results in the selective destruction of dopaminergic neurons in the substantia nigra of the brain. This makes it a valuable tool in the study of Parkinson's disease and other neurodegenerative disorders.
Wirkmechanismus
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain in mitochondria. This results in the selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to the loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTP in lab experiments is that it closely mimics the pathology of Parkinson's disease, making it a valuable tool in the study of the disease. However, one limitation is that MPTP-induced neurotoxicity is irreversible, making it difficult to study the effects of potential treatments for Parkinson's disease.
Zukünftige Richtungen
Future research on MPTP could focus on developing new treatments for Parkinson's disease that target mitochondrial dysfunction. Additionally, MPTP could be used to study the role of mitochondrial dysfunction in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Synthesemethoden
MPTP is synthesized by reacting 4-methylthiobenzaldehyde with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
MPTP has been widely used in scientific research to model Parkinson's disease and study the mechanisms underlying the disease. The selective destruction of dopaminergic neurons in the substantia nigra by MPTP closely mimics the pathology of Parkinson's disease, making it a valuable tool in the study of the disease. MPTP has also been used to study the role of mitochondrial dysfunction in neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(NE)-N-[(4-methylsulfanylphenyl)methylidene]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-20-16-9-7-15(8-10-16)13-17-21(18,19)12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETOALVNISVNLU-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/S(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430579 |
Source


|
| Record name | MolPort-000-652-461 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6130-66-1 |
Source


|
| Record name | MolPort-000-652-461 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)
![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)

![N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884110.png)



